molecular formula C10H8ClNO2 B6201345 isoquinoline-6-carboxylic acid hydrochloride CAS No. 2694735-31-2

isoquinoline-6-carboxylic acid hydrochloride

Cat. No.: B6201345
CAS No.: 2694735-31-2
M. Wt: 209.6
InChI Key:
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Description

Isoquinoline-6-carboxylic acid hydrochloride is an organic compound that belongs to the class of isoquinolines, which are heterocyclic aromatic compounds. Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring. This compound is a derivative of isoquinoline, where a carboxylic acid group is attached to the sixth position of the isoquinoline ring, and it is further converted to its hydrochloride salt form for enhanced solubility and stability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of isoquinoline-6-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for isoquinoline-6-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "potassium permanganate", "sodium nitrite", "ammonium chloride" ], "Reaction": [ "Step 1: Condensation of 2-nitrobenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 3-nitro-1-phenylbut-2-en-1-one", "Step 2: Reduction of 3-nitro-1-phenylbut-2-en-1-one with sodium borohydride in the presence of hydrochloric acid to form 3-amino-1-phenylbut-2-en-1-ol", "Step 3: Cyclization of 3-amino-1-phenylbut-2-en-1-ol with sulfuric acid to form 6-nitroisoquinoline", "Step 4: Reduction of 6-nitroisoquinoline with sodium borohydride in the presence of acetic anhydride to form 6-aminoisquinoline", "Step 5: Oxidation of 6-aminoisquinoline with potassium permanganate in the presence of sulfuric acid to form 6-aminoisoquinoline-5,8-dione", "Step 6: Conversion of 6-aminoisoquinoline-5,8-dione to isoquinoline-6-carboxylic acid hydrochloride by reaction with sodium nitrite and ammonium chloride" ] }

CAS No.

2694735-31-2

Molecular Formula

C10H8ClNO2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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